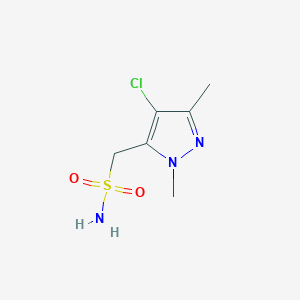

(4-Chloro-1,3-dimethyl-1H-pyrazol-5-YL)methanesulfonamide

Description

Properties

Molecular Formula |

C6H10ClN3O2S |

|---|---|

Molecular Weight |

223.68 g/mol |

IUPAC Name |

(4-chloro-2,5-dimethylpyrazol-3-yl)methanesulfonamide |

InChI |

InChI=1S/C6H10ClN3O2S/c1-4-6(7)5(10(2)9-4)3-13(8,11)12/h3H2,1-2H3,(H2,8,11,12) |

InChI Key |

YHVPNOSXQZKFLX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1Cl)CS(=O)(=O)N)C |

Origin of Product |

United States |

Preparation Methods

Formation of the Pyrazole Core and Chlorination

The pyrazole ring with 1,3-dimethyl substitution is typically synthesized or obtained commercially as a starting material. The key step to introduce the 4-chloro substituent involves selective chlorination on the pyrazole ring.

Chlorination Procedure:

Mechanochemical chlorination has been demonstrated as an efficient solvent-free method for chlorinating pyrazoles. For example, 4-chloro-3,5-dimethylpyrazole derivatives were prepared by milling the pyrazole with trichloroisocyanuric acid (TCCA) and silica gel as a catalyst under oscillation at 30 Hz for 45-60 minutes. The reaction mixture was then extracted with dichloromethane and washed with sodium thiosulfate solution to quench residual chlorine, yielding chlorinated pyrazoles in 82% yield.Alternative Chlorination:

In solution phase, chlorination can be achieved by treatment of 5-chloro-1,3-dimethyl-1H-pyrazole with reagents such as iodine and iodic acid in acetic acid under reflux, followed by workup with sodium hydroxide and sodium thiosulfate to remove excess halogens. Although this example relates to iodination, similar halogenation strategies apply for chlorination with appropriate reagents.

Introduction of the Methanesulfonamide Group

The methanesulfonamide moiety is introduced via nucleophilic substitution reactions involving methanesulfonyl chloride (MsCl) and amine functionalities on the pyrazole derivative.

General Sulfonamide Formation:

The typical synthetic route involves reacting the amino-substituted pyrazole or related heterocycle with methanesulfonyl chloride in the presence of a base such as triethylamine (TEA) and catalytic 4-dimethylaminopyridine (DMAP) in an aprotic solvent like dichloromethane at low temperatures (0–5 °C). The reaction mixture is stirred for 1.5–2 hours at room temperature to complete sulfonamide formation.Workup and Purification:

After reaction completion (monitored by thin-layer chromatography), the mixture is diluted with water, stirred, and the organic layer separated. The aqueous phase is extracted with dichloromethane, and combined organic extracts are washed with brine, dried over sodium sulfate, and concentrated to yield crude sulfonamide. Further purification by crystallization or chromatography can be performed as needed.

Representative Synthetic Route Summary

Analytical and Research Data Supporting Preparation

Yields and Purity:

Mechanochemical chlorination methods yield chlorinated pyrazoles in high yields (~82%) with minimal solvent use and reduced reaction times. Sulfonamide formation via MsCl and amine coupling typically proceeds with high conversion, though isolated yields depend on purification methods.Reaction Monitoring:

Thin-layer chromatography (TLC) is commonly used to monitor sulfonamide formation. Reaction completion is indicated by disappearance of starting amine and appearance of sulfonamide product spot.Spectroscopic Characterization:

The final compound is characterized by nuclear magnetic resonance (NMR) spectroscopy and melting point determination. For example, chlorinated pyrazoles show characteristic chemical shifts in ^1H NMR consistent with methyl and chloro substituents. Sulfonamide protons and pyrazole ring protons are identifiable in the final product spectra.

Notes on Reaction Conditions and Best Practices

Temperature Control:

Maintaining low temperatures (0–5 °C) during sulfonyl chloride addition is critical to control reaction rate and minimize side reactions.Use of Catalysts:

DMAP catalysis accelerates sulfonamide formation by activating methanesulfonyl chloride and improving nucleophilic substitution efficiency.Quenching Residual Halogens:

Washing with sodium thiosulfate solution after halogenation steps ensures removal of active chlorine or iodine species, preventing degradation of the product.Mechanochemical Advantages:

The solvent-free milling approach for chlorination reduces environmental impact and simplifies product isolation compared to traditional solution-phase halogenation.

This comprehensive overview synthesizes preparation methods of this compound based on mechanochemical chlorination of pyrazole precursors and subsequent sulfonamide formation via methanesulfonyl chloride coupling. The methods are supported by experimental data demonstrating good yields, practical reaction conditions, and effective purification strategies, making them suitable for pharmaceutical research and scale-up applications.

Chemical Reactions Analysis

(4-Chloro-1,3-dimethyl-1H-pyrazol-5-YL)methanesulfonamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(4-Chloro-1,3-dimethyl-1H-pyrazol-5-YL)methanesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (4-Chloro-1,3-dimethyl-1H-pyrazol-5-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences between (4-Chloro-1,3-dimethyl-1H-pyrazol-5-YL)methanesulfonamide and related sulfonamide derivatives:

Key Observations:

Triazole-containing sulfentrazone metabolites () exhibit stronger electrophilicity due to the triazole’s electron-deficient nature, favoring herbicidal activity .

Substituent Effects: The chloro group in the target compound enhances electron-withdrawing effects, which may improve binding to hydrophobic enzyme pockets compared to the hydroxyphenyl group in compounds . Methanesulfonamide (target compound) vs.

Biological Activity: compounds showed IC50 values of 10–100 nM against carbonic anhydrase isoforms, attributed to their benzenesulfonamide moiety and aryl substituents . The target compound’s methanesulfonamide and chloro group may alter potency. Sulfentrazone metabolites () act as protoporphyrinogen oxidase inhibitors, with herbicidal activity linked to their triazole and difluoromethyl groups .

Physicochemical Properties

Implications:

- The target compound’s moderate LogP and solubility suggest better bioavailability than triazole-based herbicides but reduced membrane permeability compared to ’s hydroxylated analogs .

Biological Activity

(4-Chloro-1,3-dimethyl-1H-pyrazol-5-YL)methanesulfonamide is a pyrazole derivative that has garnered attention in the scientific community for its potential biological activities. This compound is characterized by its unique molecular structure, which contributes to its interaction with various biological systems.

- Molecular Formula : C₆H₈ClN₂O₂S

- Molecular Weight : 243.11 g/mol

- CAS Number : 1487561-72-7

The biological activity of this compound is attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The presence of the chloro and dimethyl groups enhances its lipophilicity, facilitating cellular uptake and interaction with target sites.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antibacterial against E. coli | |

| Similar pyrazole derivatives | Antifungal against Candida spp. |

Anticancer Properties

Research indicates that pyrazoles possess anticancer properties, particularly in breast cancer models. A study highlighted the synergistic effects of pyrazole derivatives when combined with doxorubicin in MCF-7 and MDA-MB-231 cell lines, showcasing enhanced cytotoxicity compared to doxorubicin alone.

| Pyrazole Derivative | Cell Line | Synergistic Effect | Reference |

|---|---|---|---|

| 4-Chloro-Pyrazole | MDA-MB-231 | Significant synergy with doxorubicin |

Case Studies

- Antifungal Activity : A series of synthesized pyrazole carboxamides demonstrated notable antifungal activity against common pathogens such as Candida albicans and Aspergillus niger. These findings suggest a potential therapeutic application in treating fungal infections.

- Anticancer Research : In a controlled study involving breast cancer cell lines, the incorporation of this compound showed promising results in reducing cell viability and inducing apoptosis, particularly in aggressive cancer subtypes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.